Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)-
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Overview
Description
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- is a complex organic compound with the molecular formula C14H16N4O4S. This compound is known for its unique chemical structure, which includes a pyrimidine ring, a sulfonamide group, and an acetamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- typically involves multiple steps. One common method includes the reaction of 6-methoxy-2-methyl-4-pyrimidinamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfinamide or thiol compounds, and substituted pyrimidine or sulfonamide derivatives.
Scientific Research Applications
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidine ring may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Similar structure but lacks the pyrimidine ring and sulfonamide group.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains an isoxazole ring instead of a pyrimidine ring.
N-(4-acetyl-2-methylphenyl)acetamide: Different substitution pattern on the phenyl ring.
Uniqueness
Acetamide, N-(4-((6-methoxy-2-methyl-4-pyrimidinyl)aminosulfonyl)phenyl)- is unique due to its combination of a pyrimidine ring, sulfonamide group, and acetamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
13394-85-9 |
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Molecular Formula |
C14H16N4O4S |
Molecular Weight |
336.37 g/mol |
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H16N4O4S/c1-9-15-13(8-14(16-9)22-3)18-23(20,21)12-6-4-11(5-7-12)17-10(2)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) |
InChI Key |
KGRBJFGADQTTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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